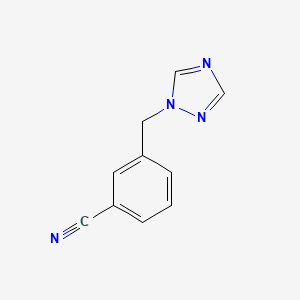

3-(1H-1,2,4-トリアゾール-1-イルメチル)ベンゾニトリル

概要

説明

“3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” is a chemical compound with the molecular formula C10H8N4 . It is related to a class of compounds known as 1,2,4-triazoles .

Synthesis Analysis

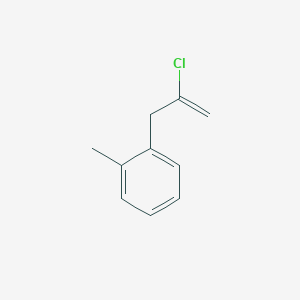

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .Molecular Structure Analysis

The molecular structure of “3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” consists of a benzonitrile group attached to a 1,2,4-triazole ring via a methylene bridge . The molecular weight of this compound is 184.2 .作用機序

Target of Action

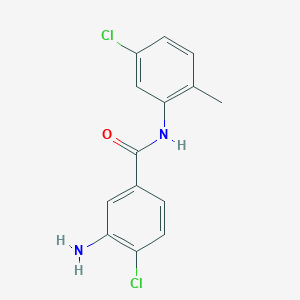

It is noted that this compound is an intermediate in the synthesis of letrozole , an antineoplastic drug. Letrozole is known to inhibit the enzyme aromatase, which plays a crucial role in the biosynthesis of estrogens . Therefore, it can be inferred that the action of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile might be related to this pathway.

Mode of Action

Given its role as an intermediate in the synthesis of letrozole , it may contribute to the inhibition of the aromatase enzyme, thereby reducing estrogen production.

Biochemical Pathways

As an intermediate in the synthesis of letrozole , it is likely involved in the estrogen biosynthesis pathway. By inhibiting the aromatase enzyme, it could potentially reduce the conversion of androgens to estrogens, affecting the levels of these hormones in the body.

Pharmacokinetics

It is noted that the compound has a predicted melting point of 69 °c and a predicted density of 119±01 g/cm3 . These properties might influence its bioavailability and pharmacokinetics.

Result of Action

As an intermediate in the synthesis of letrozole , its action could potentially lead to a reduction in estrogen levels, which could have various effects depending on the context, such as slowing the growth of certain types of breast cancer cells that require estrogen to grow.

実験室実験の利点と制限

One of the main advantages of TBN is its low toxicity and high selectivity towards fungal and bacterial cells, making it a safe and effective antifungal and antibacterial agent. Moreover, TBN has good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for further development. However, one of the limitations of TBN is its limited solubility in water, which may affect its efficacy in certain applications.

将来の方向性

There are several future directions for the research and development of TBN. One of the potential applications of TBN is in the development of new antifungal and antibacterial drugs. Moreover, TBN has shown promising results in the treatment of cancer and viral infections, and further research is needed to explore its potential in these fields. Additionally, the development of new formulations and delivery systems for TBN may enhance its efficacy and reduce its limitations.

科学的研究の応用

医薬品合成

この化合物は、レトロゾールの合成における中間体であり、レトロゾールは、乳がんの治療に使用される抗悪性腫瘍剤です 。レトロゾールは、アロマターゼを阻害することにより作用し、エストロゲンレベルを低下させ、エストロゲンを必要とする癌の増殖を遅らせます。

農薬研究

1,2,4-トリアゾールの誘導体は、潜在的な農薬として研究されてきました。 例えば、これらの化合物は、IAA、ABA、およびGA3などの内因性ホルモンのレベルに影響を与えることで、根の成長を促進することができます。これらのホルモンは、主根の成長を制御する上で重要な役割を果たしています .

抗菌活性

1,2,4-トリアゾール誘導体は、抗菌性や抗真菌性などの幅広い生物活性を持っています。 これらの化合物は、特定の微生物経路を標的にし、有害な細菌や真菌の増殖を阻害するように設計できます .

癌研究

1,2,4-トリアゾール骨格を含む化合物は、癌細胞に対する創薬研究で使用される多くの医薬品に存在します。 これらの化合物は、癌細胞の増殖を阻害する可能性について研究されており、新規の抗癌療法の一部となる可能性があります .

酵素阻害

1,2,4-トリアゾール誘導体の構造により、これらの化合物は、神経機能に重要なアセチルコリンエステラーゼ(AChE)などの酵素と相互作用することができます。 AChE阻害剤は、アルツハイマー病などの疾患の治療に潜在的な用途があります .

材料科学

この化合物は、そのユニークな物理化学的特性により、特に特定の所望の特性を持つ新素材の開発において、材料科学研究にも応用される可能性があります。

各応用分野は、この汎用性の高い化合物を用いたさらなる研究開発のための独自の課題と機会を提供します。

ChemicalBook - 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrileの用途 Molbank - AChEに関する阻害効果 Springer - 農薬としての応用 SILAE - 1,2,4-トリアゾール誘導体の生物活性 Springer - 3-(1H-1,2,4-トリアゾール-1-イルメチル)ベンゾニトリルを用いた合成戦略

Safety and Hazards

特性

IUPAC Name |

3-(1,2,4-triazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-9-2-1-3-10(4-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQNZNVPCHZDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625203 | |

| Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876728-37-9 | |

| Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

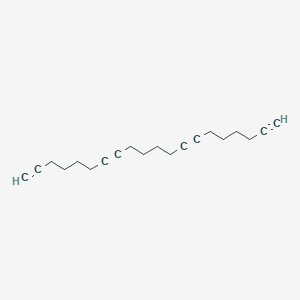

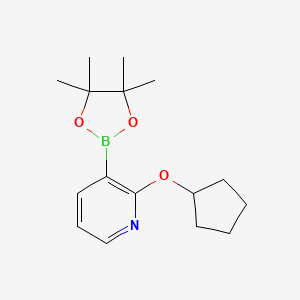

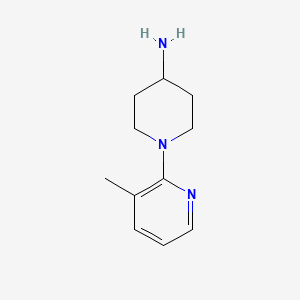

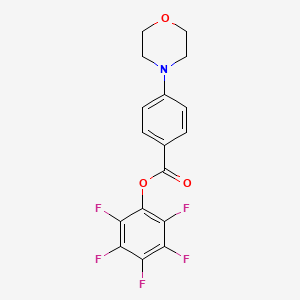

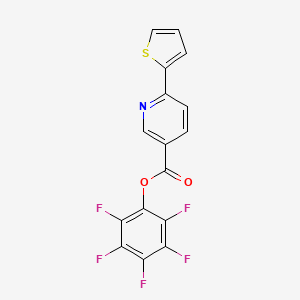

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

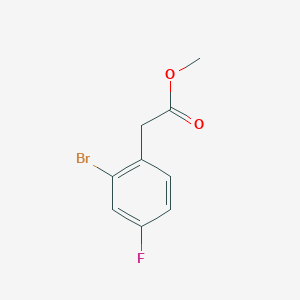

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1613216.png)